左旋肉碱丙酸盐盐酸盐

描述

左旋肉碱丙酸酯是左旋肉碱的衍生物,左旋肉碱是一种季铵化合物。 它主要用于治疗周围血管疾病,并增加充血性心力衰竭患者的运动耐受力 . 左旋肉碱本身对将长链脂肪酸转运到线粒体基质中进行β-氧化至关重要,而β-氧化对于能量产生至关重要 .

科学研究应用

作用机制

左旋肉碱丙酸酯通过促进长链脂肪酸转运到线粒体基质中发挥作用,在那里它们会进行β-氧化以产生能量。此过程对于维持能量稳态至关重要,尤其是在心脏和骨骼肌等能量需求高的组织中。 该化合物还有助于维持乙酰辅酶A/辅酶A的比率,这对多种代谢途径至关重要 .

类似化合物:

左旋肉碱: 母体化合物,对脂肪酸转运和能量产生至关重要。

乙酰左旋肉碱: 一种用于其神经保护和认知增强特性的衍生物。

丙酰左旋肉碱: 另一种用于治疗心血管疾病的衍生物

独特性: 左旋肉碱丙酸酯在其治疗周围血管疾病的特定应用以及增强充血性心力衰竭患者运动耐受力的能力方面是独一无二的。 与其他衍生物相比,其酯化形式允许在体内更好地吸收和利用 .

生化分析

Biochemical Properties

Levocarnitine propionate hydrochloride is involved in several biochemical reactions. It interacts with enzymes such as pyruvate dehydrogenase and carnitine palmitoyltransferase, facilitating the transport of fatty acids into the mitochondria . This interaction is essential for the conversion of fatty acids into energy. Additionally, levocarnitine propionate hydrochloride acts as a free radical scavenger, providing antioxidant benefits .

Cellular Effects

Levocarnitine propionate hydrochloride influences various cellular processes. It enhances mitochondrial function by increasing the flux through the citric acid cycle and stimulating pyruvate dehydrogenase activity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of acetyl-CoA and CoA within the cell . These effects contribute to improved energy production and reduced oxidative stress.

Molecular Mechanism

The molecular mechanism of levocarnitine propionate hydrochloride involves its role as a carrier molecule. It facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is crucial for lipid metabolism and energy production. Levocarnitine propionate hydrochloride also exports acyl groups from subcellular organelles and cells to urine, preventing the accumulation of toxic concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levocarnitine propionate hydrochloride have been observed to change over time. The compound is stable under standard conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings . These studies have shown that levocarnitine propionate hydrochloride can maintain mitochondrial function and energy production over extended periods.

Dosage Effects in Animal Models

The effects of levocarnitine propionate hydrochloride vary with different dosages in animal models. At low doses, it has been shown to improve motor, cognitive, and behavioral measures in models of Huntington’s disease . At high doses, adverse effects such as hypertension, fever, tachycardia, and seizures have been reported . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Levocarnitine propionate hydrochloride is involved in several metabolic pathways. It plays a key role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process is essential for energy production. Additionally, levocarnitine propionate hydrochloride interacts with enzymes such as pyruvate dehydrogenase, regulating the acetyl-CoA/CoA ratio within the cell .

Transport and Distribution

Levocarnitine propionate hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the mitochondria, where it facilitates the transport of fatty acids for energy production . This compound also accumulates in tissues with high energy demands, such as the heart and skeletal muscles .

Subcellular Localization

The subcellular localization of levocarnitine propionate hydrochloride is primarily within the mitochondria . This localization is crucial for its role in energy metabolism. The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

准备方法

合成路线和反应条件: 左旋肉碱丙酸酯可以通过左旋肉碱与丙酸酯化反应来合成。该反应通常涉及使用合适的催化剂,并在控制的温度和pH条件下进行,以确保形成所需的酯。

工业生产方法: 在工业环境中,左旋肉碱丙酸酯的生产涉及以下步骤:

原料准备: 左旋肉碱和丙酸以纯净形式制备。

酯化反应: 两种化合物在催化剂存在下反应,通常在回流条件下进行。

纯化: 使用结晶或色谱等技术对所得产物进行纯化,以获得高纯度的左旋肉碱丙酸酯。

化学反应分析

反应类型: 左旋肉碱丙酸酯会发生多种类型的化学反应,包括:

氧化: 它可以被氧化形成各种副产物,具体取决于条件。

还原: 在特定条件下,它可以被还原为相应的醇。

取代: 它可以发生取代反应,其中丙酸酯基团被其他官能团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 各种亲核试剂可用于取代反应,通常在酸性或碱性条件下进行。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羧酸,而还原可能会产生醇 .

相似化合物的比较

Levocarnitine: The parent compound, essential for fatty acid transport and energy production.

Acetyl-L-carnitine: A derivative used for its neuroprotective and cognitive-enhancing properties.

Propionyl-L-carnitine: Another derivative used in the treatment of cardiovascular diseases

Uniqueness: Levocarnitine propionate is unique in its specific application for peripheral arterial disease and its ability to enhance exercise tolerance in congestive heart disease. Its esterified form allows for better absorption and utilization in the body compared to other derivatives .

属性

Key on ui mechanism of action |

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis. |

|---|---|

CAS 编号 |

119793-66-7 |

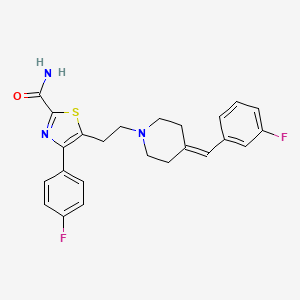

分子式 |

C10H20ClNO4 |

分子量 |

253.72 g/mol |

IUPAC 名称 |

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1 |

InChI 键 |

KTFMPDDJYRFWQE-DDWIOCJRSA-N |

SMILES |

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

手性 SMILES |

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |

规范 SMILES |

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

外观 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

119793-66-7 |

Pictograms |

Irritant |

同义词 |

Dromos; Levocarnitine propionate; ST 261 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)